molecular formula C17H18ClN3O B5718655 N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide

N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide

Cat. No. B5718655
M. Wt: 315.8 g/mol
InChI Key: NQSLWKOURQXKQL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a piperazine derivative that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide acts as a noncompetitive antagonist of the NMDA receptor, binding to the receptor at a site distinct from the glutamate binding site. By blocking the ion channel of the receptor, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can reduce the influx of calcium ions into the neuron, which is a key step in the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of calcium signaling, and the induction of apoptosis in certain cell types. In animal models, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have analgesic and anticonvulsant effects, as well as neuroprotective effects in models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide also has some limitations, including its short half-life in vivo, its potential to induce seizures at high doses, and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide and related compounds. One area of interest is the development of more potent and selective NMDA receptor antagonists for use in basic and clinical neuroscience research. Another area of interest is the investigation of the role of NMDA receptor dysfunction in neuropsychiatric disorders such as schizophrenia and depression, and the potential therapeutic applications of NMDA receptor modulators in these conditions. Finally, there is a need for further research on the safety and toxicity of N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide and related compounds, particularly in the context of long-term use and potential clinical applications.

Synthesis Methods

N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with phenylmagnesium bromide, followed by cyclization with ethylenediamine and subsequent reaction with phosgene. The yield of N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential applications in basic and clinical neuroscience research. It has been shown to modulate the activity of the NMDA receptor, which is involved in a wide range of physiological and pathological processes, including learning and memory, synaptic plasticity, pain perception, and neurodegeneration.

properties

IUPAC Name

N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-8-4-5-9-16(15)19-17(22)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSLWKOURQXKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide

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